7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
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Overview
Description
7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phosphorous oxychloride in dimethylformamide (DMF) at room temperature . Another approach utilizes microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous oxychloride, dimethylformamide, and various oxidizing and reducing agents . Reaction conditions often involve room temperature or mild heating, with reaction times ranging from a few hours to overnight .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and oxidative stress . The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
Thienoquinoline: A related compound with a fused thiophene ring, exhibiting similar chemical properties.
Dihydroquinoline: A reduced form of quinoline with distinct biological activities.
Uniqueness
7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-4-9-5-10-6-11(14(16)17)18-13(10)15-12(9)8(7)2/h3-6H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTYCVDJBULGNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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